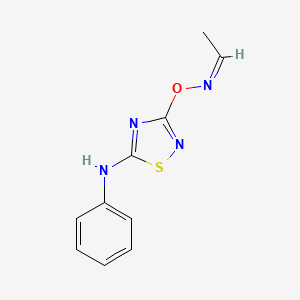![molecular formula C54H60P2 B15213098 bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane: is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and are performed under controlled temperatures.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties . These complexes are studied for their catalytic activities in various chemical reactions, including cross-coupling reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Its structural features suggest possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism by which bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity in various reactions. The adamantyl groups provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes.
Comparación Con Compuestos Similares
Di-1-adamantylphosphine: Similar in structure but lacks the additional phenyl and methylphenyl groups.
Butyldi-1-adamantylphosphine: Contains butyl groups instead of the phenyl and methylphenyl groups.
Uniqueness: Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane is unique due to its complex structure, which combines multiple bulky groups and phosphine functionalities. This complexity provides distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C54H60P2 |
|---|---|
Peso molecular |
771.0 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane |
InChI |
InChI=1S/C54H60P2/c1-37-13-9-11-19-51(37)55(52-20-12-10-14-38(52)2)35-47-27-49(45-15-5-3-6-16-45)50(46-17-7-4-8-18-46)28-48(47)36-56(53-29-39-21-40(30-53)23-41(22-39)31-53)54-32-42-24-43(33-54)26-44(25-42)34-54/h3-20,27-28,39-44H,21-26,29-36H2,1-2H3 |
Clave InChI |
JZPCBFNJBCVJBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(CC2=CC(=C(C=C2CP(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


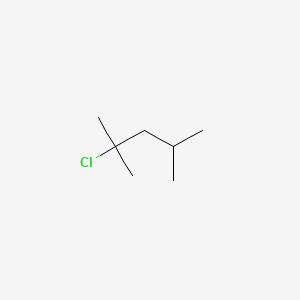
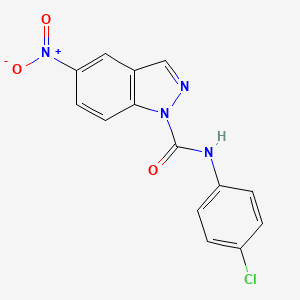
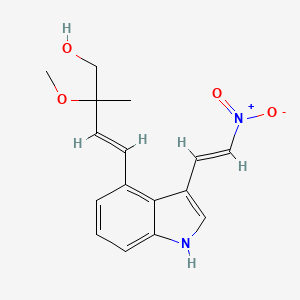

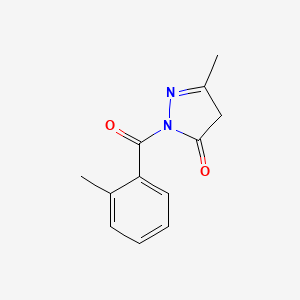
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
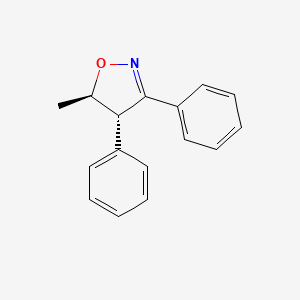
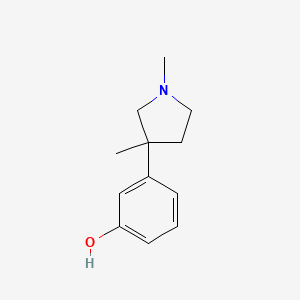

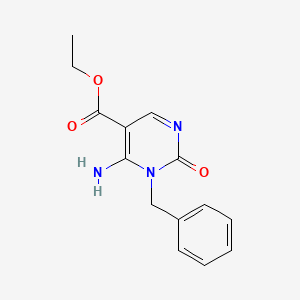
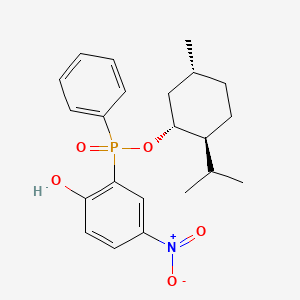
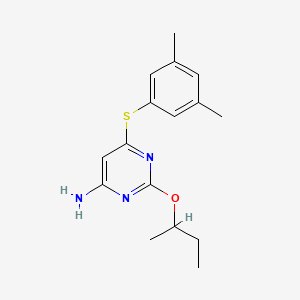
![2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B15213083.png)
